4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine
Description
4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine is a halogenated pyrimidine derivative with a molecular formula of C₈H₁₀ClFN₂ (hypothetical molecular weight: ~188.63 g/mol). Its structure features:
- Chlorine at position 4 (electron-withdrawing, enhancing electrophilic reactivity).
- Fluorine at position 5 (improves metabolic stability and lipophilicity).
- Methyl at position 6 (steric bulk, influencing conformational flexibility).
- Isopropyl at position 2 (hydrophobic group, impacting solubility and binding interactions).
Properties
CAS No. |
1498538-76-3 |
|---|---|
Molecular Formula |
C8H10ClFN2 |
Molecular Weight |
188.63 g/mol |
IUPAC Name |
4-chloro-5-fluoro-6-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H10ClFN2/c1-4(2)8-11-5(3)6(10)7(9)12-8/h4H,1-3H3 |
InChI Key |
JSJQXXGAUFDKLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-chloro-5-fluoro-6-methylpyrimidine.
Substitution Reaction: The isopropyl group is introduced through a substitution reaction, often using isopropyl halides in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key analogs and their structural differences are summarized below:
Key Observations:
Pharmacological and Toxicological Considerations
- Toxicity : Chlorine at position 4 may increase hepatotoxicity risk, as seen in structurally related CYP3A4 inhibitors .
Biological Activity
4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class. Its unique structural features, including a chloro group at the 4-position, a fluoro group at the 5-position, a methyl group at the 6-position, and an isopropyl substituent at the 2-position, contribute to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C_8H_10ClF_N
- Molecular Weight : Approximately 188.64 g/mol
Biological Activities
Research indicates that pyrimidine derivatives, including 4-chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Properties : The compound has been explored for its potential anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines.
- Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially acting as an inhibitor. For instance, similar pyrimidine derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
The mechanisms through which 4-chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets such as:
- Receptor Tyrosine Kinases : Compounds with similar structures have shown selectivity towards receptors like CSF1R (Colony-stimulating factor 1 receptor), which plays a role in macrophage differentiation and maintenance .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including 4-chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine. Results indicated significant activity against Gram-positive bacteria.
- Anticancer Research : In vitro studies demonstrated that this compound could inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Enzymatic Activity : The compound's ability to inhibit COX enzymes was assessed with IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating its potential utility in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
